
2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, an indazole group (which is a bicyclic compound consisting of fused benzene and pyrazole rings), and an acetamide group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a cyclopentyl group attached to an indazole group via a methylene bridge, with an acetamide group also attached to the methylene bridge .Wissenschaftliche Forschungsanwendungen
Novel H3 Receptor Antagonists
GSK189254, a compound with a similar complex structure, has been identified as a novel histamine H3 receptor antagonist. It shows high affinity for human and rat H3 receptors and is significantly selective against other tested targets. This compound exhibited potent functional antagonism and inverse agonism at the human recombinant H3 receptor. It has shown promising results in improving cognitive performance in preclinical models, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Antitumor Activity of Novel Compounds
Research on compounds like 2-cyano-N-(thiazol-2-yl) acetamide has led to the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds have shown promising inhibitory effects on different cancer cell lines, with some exhibiting comparable efficacy to doxorubicin, indicating their potential as antitumor agents (Albratty et al., 2017).
Synthesis and Applications in Heterocyclic Chemistry
The Michael Reaction has been utilized to synthesize substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine-4(3H)-thiones. These reactions involve cyclopentylidene- and cyclohexylidene(cyano)acetamides, showing the versatility of such compounds in generating heterocyclic structures with potential for further scientific exploration (Dyachenko et al., 2004).
Silylation and Resulting Heterocycles
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic compounds. These findings are significant for understanding the chemical reactions involving similar acetamide derivatives and their potential applications in material science and chemistry (Lazareva et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-15-9-5-4-8-13(15)14(18-19)11-17-16(20)10-12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQWGSXTRFWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)



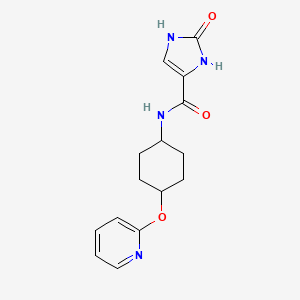

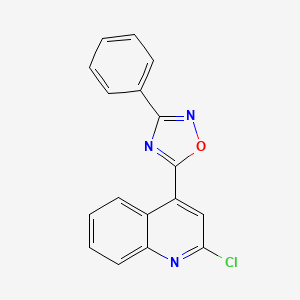
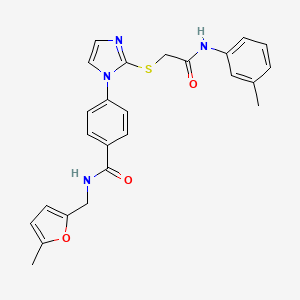
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)
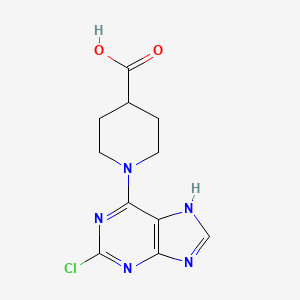
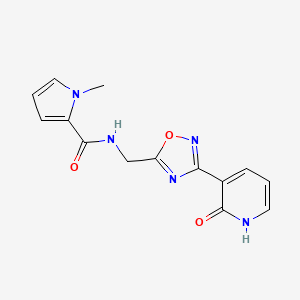
![6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)